molecular formula C18H28F3N2O6P B570597 W140 (trifluoroacetate salt) CAS No. 909725-64-0

W140 (trifluoroacetate salt)

Cat. No.: B570597
CAS No.: 909725-64-0
M. Wt: 456.4 g/mol
InChI Key: JDWCNCPWPLHFEX-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

W140 trifluoroacetate salt is the inactive enantiomer of the sphingosine-1-phosphate receptor 1 antagonist W146. It is primarily used as a negative control in scientific studies involving sphingosine-1-phosphate receptor 1 signaling. The compound has a molecular formula of C16H27N2O4P • CF3COOH and a molecular weight of 456.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of W140 trifluoroacetate salt involves the synthesis of its parent compound, followed by the formation of the trifluoroacetate salt. The synthesis typically begins with the reaction of appropriate starting materials under controlled conditions to form the desired intermediate. This intermediate is then reacted with trifluoroacetic acid to yield the trifluoroacetate salt.

Industrial Production Methods: Industrial production of trifluoroacetate salts, including W140 trifluoroacetate salt, often involves the neutralization of trifluoroacetic acid with an alkaline agent in an alcohol medium. The water formed during the reaction is removed by azeotropic distillation, and the remaining mixture is treated with a hydrocarbon to separate the crystals of the anhydrous salt .

Chemical Reactions Analysis

Types of Reactions: W140 trifluoroacetate salt can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The trifluoroacetate salt can be hydrolyzed to release trifluoroacetic acid and the parent compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trifluoroacetate salt.

Major Products Formed:

Scientific Research Applications

W140 trifluoroacetate salt is widely used in scientific research as a control compound. Its applications include:

Mechanism of Action

W140 trifluoroacetate salt exerts its effects by weakly binding to the sphingosine-1-phosphate receptor 1. It has a binding affinity (K_i) of 4.6 µM for the human receptor. As an inactive enantiomer, it does not exhibit significant biological activity but serves as a control to compare the effects of active compounds like W146 .

Comparison with Similar Compounds

    W146: An active enantiomer of W140, which is a selective sphingosine-1-phosphate receptor 1 antagonist with a higher binding affinity.

    Sodium Trifluoroacetate: A sodium salt of trifluoroacetic acid used in trifluoromethylation reactions.

    Lithium Trifluoroacetate: Another trifluoroacetate salt used in various chemical reactions.

Uniqueness: W140 trifluoroacetate salt is unique due to its role as an inactive control compound in studies involving sphingosine-1-phosphate receptor 1. Its lack of significant biological activity makes it an ideal reference point for comparing the effects of active compounds like W146 .

Properties

IUPAC Name

[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWCNCPWPLHFEX-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F3N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909725-64-0
Record name Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-, mono(trifluoroacetate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909725-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
W140 (trifluoroacetate salt)
Reactant of Route 2
W140 (trifluoroacetate salt)
Reactant of Route 3
W140 (trifluoroacetate salt)
Reactant of Route 4
W140 (trifluoroacetate salt)
Reactant of Route 5
W140 (trifluoroacetate salt)
Reactant of Route 6
W140 (trifluoroacetate salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.